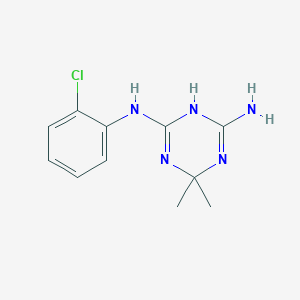
2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and two methyl groups attached to the triazine ring, making it a unique and potentially useful compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature overnight, and the resulting product is purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps can be optimized to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-chlorophenyl)carbamoylnicotinamide: A compound with a similar chlorophenyl group but different core structure.
(E)-1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine: Another compound with a chlorophenyl group but different functional groups and structure.
Uniqueness
2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine is unique due to its specific triazine core structure and the presence of both chlorophenyl and dimethyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-N-(2-chlorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(17-11)14-8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H4,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAPARBFVDLKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(NC(=N1)NC2=CC=CC=C2Cl)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5,6-trimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5664136.png)
![4-(2-furoyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5664150.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5664153.png)
![N-{[4-(ACETAMIDOMETHYL)PIPERAZIN-1-YL]METHYL}ACETAMIDE](/img/structure/B5664159.png)
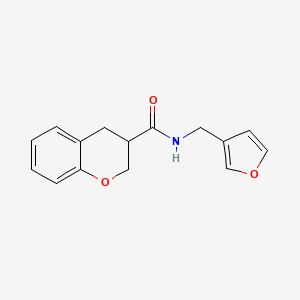
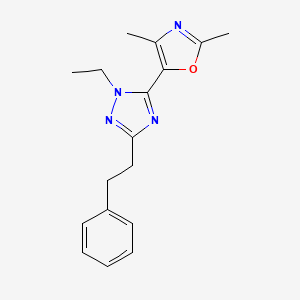
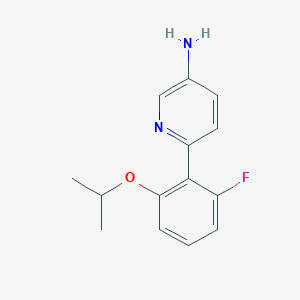
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5664185.png)
![2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5664187.png)
![(3R*,4R*)-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-cyclobutyl-4-methyl-3-pyrrolidinol](/img/structure/B5664192.png)
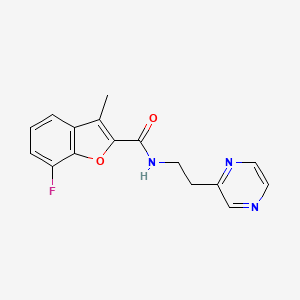
![2-isobutyl-8-[(methylamino)(phenyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5664207.png)
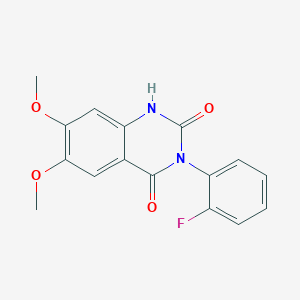
![5-{[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinamine](/img/structure/B5664220.png)
